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molecular formula C13H18O5 B8506814 Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No. B8506814
M. Wt: 254.28 g/mol
InChI Key: IBSROAJBYYKOGK-UHFFFAOYSA-N
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Patent
US05202457

Procedure details

The mixture of 5.0 g (20 mmol) of ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropionate, 1.4 g (16 mmol) of vinyl acetate and 2.0 g of lipase PS was stirred at room temperature for 8 days. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (50%ee) of (-)-ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropionate and 2.7 g of (+)-ethyl 3-(3,5-di-methoxyphenyl)-3-acetoxypropionate.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[C:19](OC=C)(=[O:21])[CH3:20]>>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([CH:11]([OH:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1.[CH3:10][O:9][C:7]1[CH:6]=[C:5]([CH:11]([O:18][C:19](=[O:21])[CH3:20])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(CC(=O)OCC)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the lipase was removed by filtration
WASH
Type
WASH
Details
the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(CC(=O)OCC)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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